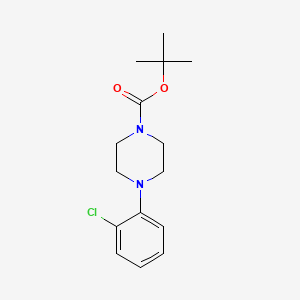

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16483924

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ClN2O2 |

|---|---|

| Molecular Weight | 296.79 g/mol |

| IUPAC Name | tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 |

| Standard InChI Key | KXZHQICGNSMOCT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring substituted at the 4-position with a 2-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the piperazine nitrogen during synthetic procedures. The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological interactions.

Physicochemical Parameters

Key properties include a predicted boiling point of 397.1 \pm 37.0 \, ^\circ\text{C} and a density of . The logP (octanol-water partition coefficient) is , indicating moderate lipophilicity, which aids in membrane permeability during drug delivery . These properties are critical for optimizing reaction conditions and pharmacokinetic profiles in drug development.

Table 1: Physicochemical Properties of Tert-Butyl 4-(2-Chlorophenyl)Piperazine-1-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.79 g/mol | |

| Boiling Point | 397.1 \pm 37.0 \, ^\circ\text{C} | |

| Density | ||

| logP |

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

-

Piperazine Functionalization: 2-Chlorophenylpiperazine reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

-

Purification: Column chromatography or recrystallization isolates the product in yields exceeding 70%.

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 2-Chlorophenylpiperazine, tert-butyl chloroformate, EtN | Dichloromethane | 0–25 °C | 85% |

| 2 | Silica gel chromatography | Hexane/EtOAc | – | 75% |

Alternative Methodologies

A supporting protocol from the Royal Society of Chemistry demonstrates the use of automated synthesis consoles for piperazine derivatives, enabling high-throughput production . For instance, tert-butyl (2-bromoethyl)carbamate intermediates can be azidated and coupled with stannane reagents to yield structurally analogous compounds .

Pharmaceutical and Biological Applications

Role in Drug Discovery

Piperazine scaffolds are ubiquitous in CNS therapeutics due to their ability to cross the blood-brain barrier. Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate has been investigated as a precursor to GPR119 agonists, which stimulate insulin secretion in type-2 diabetes models. Additionally, its derivatives exhibit affinity for serotonin (5-HT) receptors, implicating potential in treating anxiety and depression .

Antimicrobial and Anti-Inflammatory Activity

While direct data on this compound is limited, structurally related piperazines demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC: 0.8 µM) . The 2-chlorophenyl group may enhance binding to bacterial efflux pumps or inflammatory mediators.

Industrial and Chemical Applications

Versatile Synthetic Intermediate

The Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), exposing the secondary amine for further functionalization. This enables the synthesis of:

-

Antipsychotics: Via coupling with aryl halides in Ullmann reactions.

-

Kinase Inhibitors: Through sulfonylation or amidation reactions.

Scale-Up and Automation

Recent advances in automated synthesis, as exemplified by ETH Zürich’s capsule-based systems, allow gram-scale production with minimal manual intervention . Such systems reduce reaction times from 48 hours to <12 hours while maintaining >90% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume